molecular formula C10H14N2O B1528635 1-(Pyrimidin-5-yl)cyclohexan-1-ol CAS No. 1248479-24-4

1-(Pyrimidin-5-yl)cyclohexan-1-ol

Cat. No.: B1528635
CAS No.: 1248479-24-4
M. Wt: 178.23 g/mol
InChI Key: ITNCKTLWIKDXFP-UHFFFAOYSA-N
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Description

1-(Pyrimidin-5-yl)cyclohexan-1-ol is a compound that has garnered significant attention in the scientific community due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a pyrimidine moiety at the 5-position and a hydroxyl group at the 1-position. The presence of the pyrimidine ring, a common heterocyclic aromatic structure, imparts various biological and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-5-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with pyrimidine derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-5-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to nucleic acid structures, affecting cellular processes. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    Pyrimidine derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine core structure.

    Cyclohexanol derivatives: Compounds such as cyclohexanol and cyclohexanone share the cyclohexane ring structure.

Uniqueness: 1-(Pyrimidin-5-yl)cyclohexan-1-ol is unique due to the combination of the pyrimidine ring and the cyclohexanol moiety. This dual functionality allows it to participate in a broader range of chemical reactions and biological interactions compared to compounds with only one of these features .

Properties

IUPAC Name

1-pyrimidin-5-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10(4-2-1-3-5-10)9-6-11-8-12-7-9/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNCKTLWIKDXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CN=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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